![molecular formula C26H32N2O6 B1449484 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid CAS No. 2044710-03-2](/img/structure/B1449484.png)
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Overview
Description
Boc-N-Methyl-Ornithine(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Methyl-Ornithine(Fmoc)-OH involves multiple steps. Initially, ornithine is methylated to form N-Methyl-Ornithine. The Boc group is then introduced to protect the amino group. Finally, the Fmoc group is added to protect the carboxyl group. The reactions typically involve the use of reagents such as trifluoroacetic acid (TFA) for deprotection and diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods: In an industrial setting, the production of Boc-N-Methyl-Ornithine(Fmoc)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support .
Chemical Reactions Analysis
Types of Reactions: Boc-N-Methyl-Ornithine(Fmoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using acids like TFA and bases like piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like DIC and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA for Boc removal and piperidine for Fmoc removal.
Coupling: DIC and HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products: The major products formed from these reactions are peptides with specific sequences, where Boc-N-Methyl-Ornithine(Fmoc)-OH is incorporated at desired positions .
Scientific Research Applications
Chemistry: Boc-N-Methyl-Ornithine(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of N-methylated ornithine residues, which can enhance the stability and bioactivity of peptides .
Biology and Medicine: In biological research, peptides containing Boc-N-Methyl-Ornithine(Fmoc)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides have potential therapeutic applications, including as inhibitors of proteases and other enzymes .
Industry: In the pharmaceutical industry, Boc-N-Methyl-Ornithine(Fmoc)-OH is used in the development of peptide-based drugs. It is also used in the production of diagnostic reagents and as a tool in drug discovery .
Mechanism of Action
The mechanism of action of Boc-N-Methyl-Ornithine(Fmoc)-OH involves its incorporation into peptides, where it can influence the peptide’s structure and function. The N-methylation of ornithine can enhance the peptide’s resistance to enzymatic degradation and improve its binding affinity to target proteins. The Boc and Fmoc groups protect the amino and carboxyl groups during synthesis, ensuring the correct assembly of the peptide sequence .
Comparison with Similar Compounds
Boc-Ornithine(Fmoc)-OH: Similar to Boc-N-Methyl-Ornithine(Fmoc)-OH but without the N-methylation.
Boc-Lysine(Fmoc)-OH: Another amino acid derivative used in peptide synthesis, with lysine instead of ornithine.
Boc-Arginine(Fmoc)-OH: Contains arginine, another basic amino acid, used in peptide synthesis.
Uniqueness: Boc-N-Methyl-Ornithine(Fmoc)-OH is unique due to the presence of the N-methyl group, which can significantly alter the properties of the resulting peptides. This modification can enhance the stability, bioactivity, and binding affinity of peptides compared to those synthesized with non-methylated derivatives .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


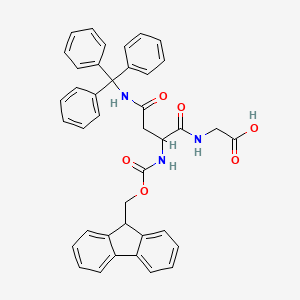
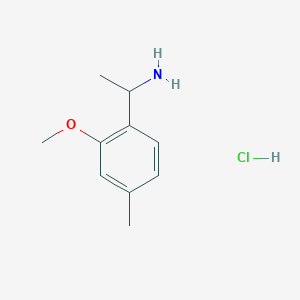
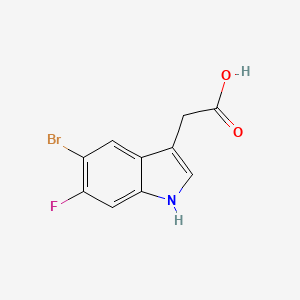

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)
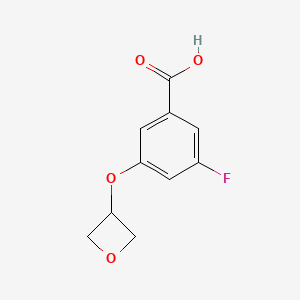
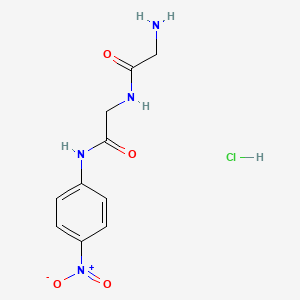
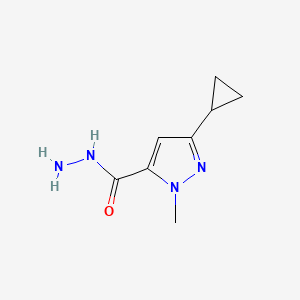
![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)
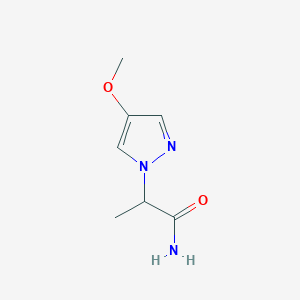
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
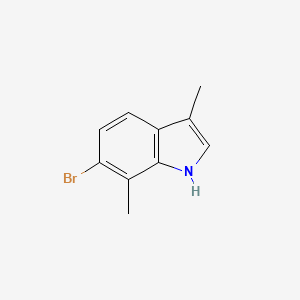
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)
